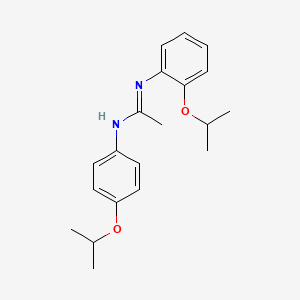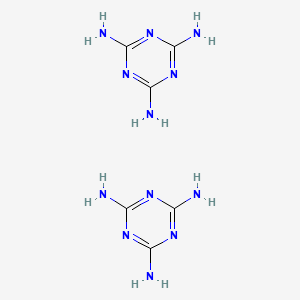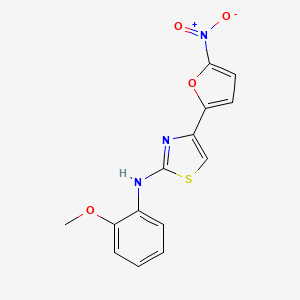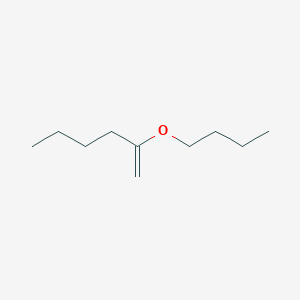
3-Azido-2,5-diethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2,5-diethylpyrazine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The presence of an azido group in its structure makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,5-diethylpyrazine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution of an alkyl halide with sodium azide. For instance, 2,5-diethylpyrazine can be reacted with sodium azide in the presence of a suitable solvent to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate (Cu(OTf)2) has been reported to be an efficient method for the direct synthesis of organic azides .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-2,5-diethylpyrazine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tri-n-butyltin hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Tri-n-butyltin hydride is commonly used for the reduction of azides to amines.
Substitution: Sodium azide is often used for the azidation of alkyl halides.
Major Products Formed:
Reduction: The major product is the corresponding amine.
Substitution: The major product is the azide derivative.
Applications De Recherche Scientifique
3-Azido-2,5-diethylpyrazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Azido-2,5-diethylpyrazine involves its ability to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is widely used for labeling and functionalizing biomolecules . The azido group can also be reduced to an amine, which can then interact with various biological targets .
Comparaison Avec Des Composés Similaires
2,5-Dimethylpyrazine: Used as a flavor additive and odorant in foods.
Tetramethylpyrazine: Found in fermented soybeans and has a characteristic fermented soybean smell.
Uniqueness: 3-Azido-2,5-diethylpyrazine is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry and bioorthogonal labeling .
Propriétés
Numéro CAS |
83505-83-3 |
|---|---|
Formule moléculaire |
C8H11N5 |
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
3-azido-2,5-diethylpyrazine |
InChI |
InChI=1S/C8H11N5/c1-3-6-5-10-7(4-2)8(11-6)12-13-9/h5H,3-4H2,1-2H3 |
Clé InChI |
XFZKDOHHZLSOJP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C(=N1)N=[N+]=[N-])CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)







![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)

